molecular formula C11H9F3N4OS B2765614 2-(pyridin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide CAS No. 1286698-75-6

2-(pyridin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide

Cat. No. B2765614
CAS RN: 1286698-75-6
M. Wt: 302.28
InChI Key: XQORWOJZNRQFHI-UHFFFAOYSA-N
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Description

2-(pyridin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

The synthesis and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a close derivative, have shown potent and selective inhibition of VEGFR-2 kinase activity. This compound has demonstrated significant in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting its potential in cancer research and therapy (Borzilleri et al., 2006).

Antimicrobial and Antitumor Activities

Research on zinc(II) complexes with pyridine thiazole derivatives, including compounds structurally similar to "2-(pyridin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide," has indicated promising antimicrobial and antitumor properties. These complexes have shown specificity for certain bacteria or cancer cell lines, potentially offering new avenues for the development of antimicrobial and anticancer agents (Zou Xun-Zhong et al., 2020).

Fungicidal Activity

Novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides, related to the core structure of interest, have been synthesized and evaluated for their fungicidal activity. These compounds displayed high inhibition rates against Pellicularia sasakii, indicating their potential use in agricultural fungicides (Li Wei, 2012).

Molecular Hybridization for Tuberculosis Treatment

Thiazole-aminopiperidine hybrid analogues, incorporating similar structural motifs, were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. Among these, specific compounds showed significant inhibition of bacterial growth, highlighting the potential for developing new antituberculosis treatments (Jeankumar et al., 2013).

Antimycobacterial Activity

Studies on substituted isosteres of pyridine- and pyrazinecarboxylic acids, related to the core chemical structure, have documented their activity against Mycobacterium tuberculosis. This research emphasizes the potential of these compounds in the treatment of tuberculosis, offering a basis for the development of novel antimycobacterial agents (Gezginci et al., 1998).

properties

IUPAC Name

2-(pyridin-2-ylamino)-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4OS/c12-11(13,14)6-16-9(19)7-5-20-10(17-7)18-8-3-1-2-4-15-8/h1-5H,6H2,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQORWOJZNRQFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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